

A Technical Guide to the Physical and Chemical Properties of Pazopanib-d6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pazopanib-d6

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **Pazopanib-d6**, a deuterated analog of the multi-targeted tyrosine kinase inhibitor, Pazopanib. This document is intended for use by researchers, scientists, and professionals in drug development who are utilizing **Pazopanib-d6** as an internal standard in analytical and pharmacokinetic studies.

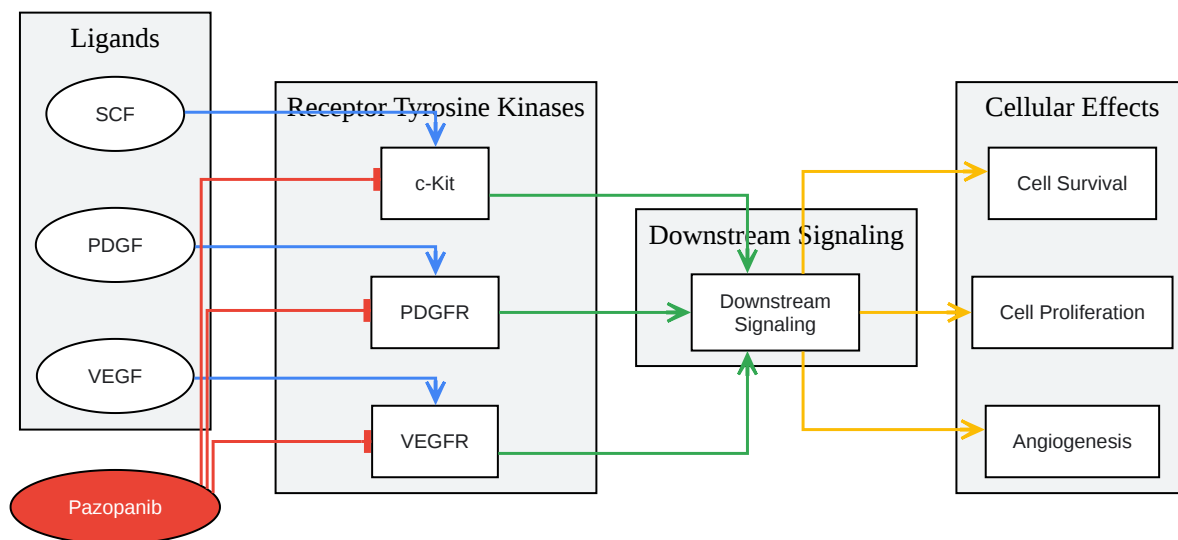
Core Physical and Chemical Properties

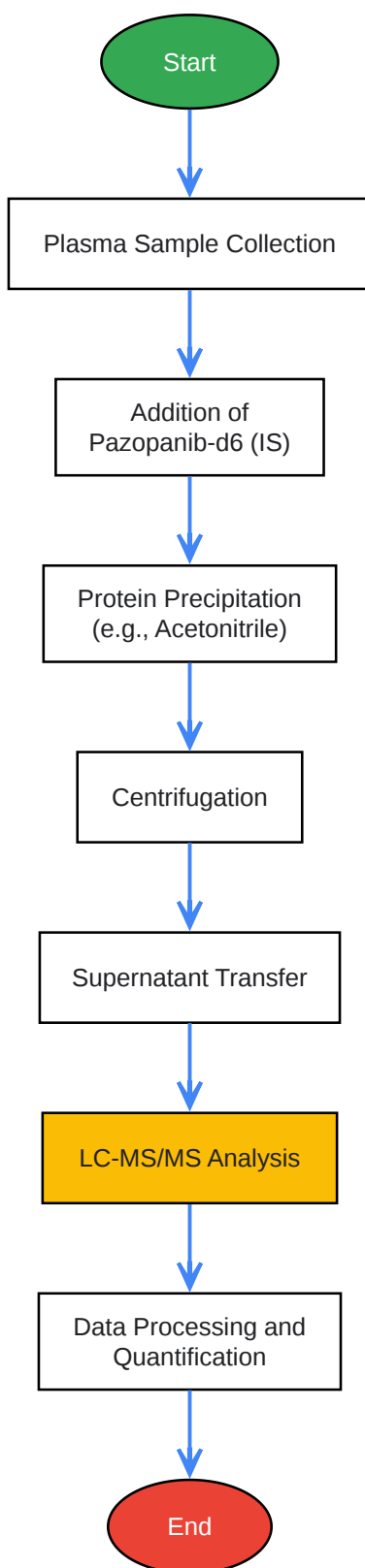
Pazopanib-d6 is a stable isotope-labeled version of Pazopanib, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule heavier, allowing for its use as an internal standard in mass spectrometry-based bioanalytical assays to ensure accurate quantification of Pazopanib in various biological matrices.^[1] The key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	2-methyl-5-((4-((methyl-d3)(3-methyl-2-(methyl-d3)-2H-indazol-6-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide	[1]
Synonyms	5-((4-((2,3-dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide-D6, GW786034-d6	[1][2]
Molecular Formula	C ₂₁ H ₁₇ D ₆ N ₇ O ₂ S	
Molecular Weight	443.56 g/mol	
CAS Number	1219592-01-4	
Appearance	Solid	
Isotopic Purity	Typically ≥98% deuterated forms	
Solubility	Soluble in DMSO and methanol.	[3]

Mechanism of Action and Key Signaling Pathways

Pazopanib, and by extension **Pazopanib-d6**, functions as a multi-targeted tyrosine kinase inhibitor. It exerts its therapeutic effects by blocking key signaling pathways involved in tumor growth and angiogenesis. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR- α and - β), and the stem cell factor receptor (c-Kit).[4][5] Inhibition of these receptors disrupts downstream signaling cascades, leading to reduced tumor vascularization and inhibition of tumor cell proliferation.





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- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Pazopanib-d6]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1422400#physical-and-chemical-properties-of-pazopanib-d6>]

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